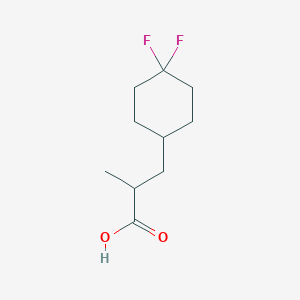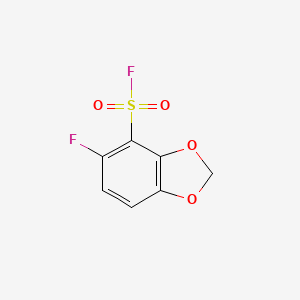
5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-(propan-2-yl)oxan-2-one, also known as 5-methyl-6-oxanone, is a mixture of diastereomers that is commonly used in a range of scientific research applications. The mixture consists of two diastereomers, 5-methyl-6-oxanone-3-ol and 5-methyl-6-oxanone-2-ol. The mixture is a colorless liquid with a boiling point of 87-89°C and a melting point of -14°C. It is soluble in water and common organic solvents. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-(propan-2-yl)oxan-2-one has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of chiral compounds, as well as for the synthesis of polymers. It is also used in the synthesis of polysaccharides and other polymers, and as a starting material for the synthesis of other compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other compounds.
Wirkmechanismus
The mechanism of action of 5-methyl-6-(propan-2-yl)oxan-2-one involves the formation of a carbocation intermediate. This intermediate is formed when the ethyl acetoacetate reacts with the propan-2-ol in the presence of sodium methoxide. The carbocation intermediate then undergoes a nucleophilic attack by the propan-2-ol, resulting in the formation of a new carbon-carbon bond and the formation of the mixture of diastereomers.
Biochemical and Physiological Effects
5-Methyl-6-(propan-2-yl)oxan-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it has a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-6-(propan-2-yl)oxan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available in the form of a mixture of diastereomers. Additionally, it is relatively inexpensive and has a wide range of applications. One of the main limitations of using this compound in lab experiments is that it is toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human subjects due to its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-methyl-6-(propan-2-yl)oxan-2-one. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its potential use in the synthesis of polymers and other compounds could be beneficial. Finally, further research into its potential uses in the synthesis of chiral compounds could provide new insights into the synthesis of these compounds.
Synthesemethoden
The most common method used to synthesize 5-methyl-6-(propan-2-yl)oxan-2-one is through the reaction of ethyl acetoacetate and propan-2-ol in the presence of sodium methoxide. The reaction is carried out at room temperature and the mixture is then heated to reflux for one hour. The reaction yields a mixture of diastereomers, which is then purified by distillation.
Eigenschaften
IUPAC Name |
5-methyl-6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(propan-2-yl)oxan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

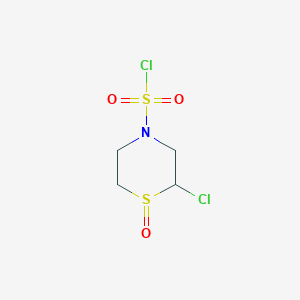
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
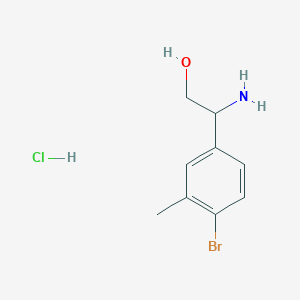
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
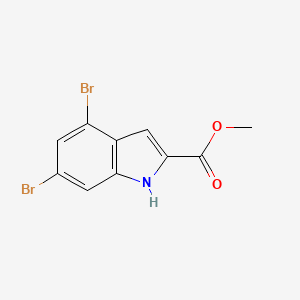
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
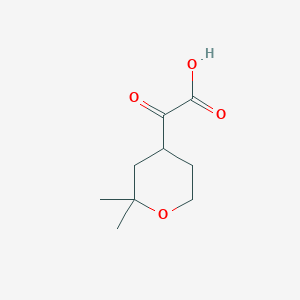
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

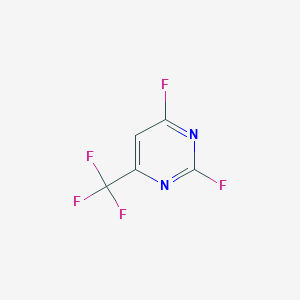
![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
